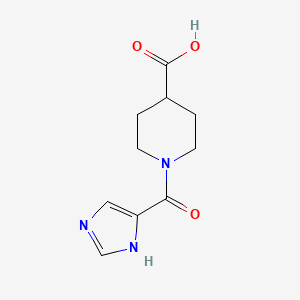

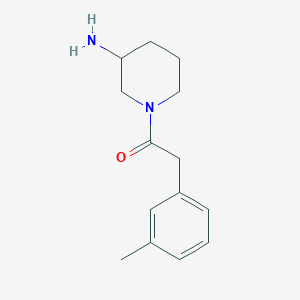

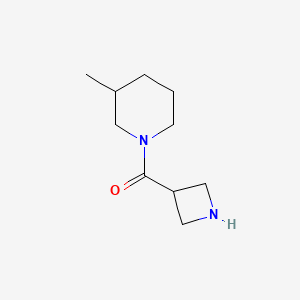

1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Vue d'ensemble

Description

1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one, abbreviated as 3-APM, is an organic compound with a wide range of potential applications in scientific research. It is a member of the piperidine family, which is a class of cyclic amines that are composed of a nitrogen atom connected to four carbon atoms in a ring structure. In its pure form, 3-APM is a colorless crystalline solid that has a melting point of 108-110°C and a boiling point of 212-214°C.

Applications De Recherche Scientifique

Synthesis and Biological Properties

Synthetic Pathways and Derivatives : Research has demonstrated innovative synthetic pathways to create derivatives of aminopiperidine and phenylethanone compounds. These derivatives have been evaluated for their potential anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. For instance, Gevorgyan et al. (2017) outlined the synthesis of compounds with varying biological properties through aminomethylation and further modification with Grignard reagents (Гюльнара Артаваздовна Геворгян et al., 2017).

Ligands for NMDA Receptors : Gitto et al. (2014) synthesized a library of arylpiperidin-1-yl-indolylethanone derivatives, showcasing significant binding affinity to GluN2B-containing N-methyl-d-aspartate (NMDA) receptors. These compounds, particularly ligand 35, exhibited promising neuroprotective agents due to their antagonist effects on NMDA-mediated excitatory post-synaptic currents (Gitto et al., 2014).

Novel Chromenopyridodiazepinones : Bouchama et al. (2018) reported a one-pot synthesis of chromenopyridodiazepinone polyheterocycles, which represent a new class of compounds with potential for various applications. The synthesis involves nucleophilic additions and heterocyclizations, indicating the versatility of aminopiperidine derivatives in generating complex molecular structures (Bouchama et al., 2018).

Antioxidant Activity

QSAR Analysis : Drapak et al. (2019) conducted a QSAR-analysis on derivatives of ethane-1-one for their antioxidant activities. This study exemplifies the potential of these compounds in designing new antioxidants based on their molecular structure parameters (І. Drapak et al., 2019).

DNA Interaction and Docking Studies

Schiff Base Ligand Complexes : Kurt et al. (2020) synthesized a Schiff base ligand derived from aminopyridine and evaluated its DNA binding properties, alongside its metal complexes. This research highlights the potential of such derivatives in drug discovery and as probes for studying DNA interactions (Kurt et al., 2020).

Propriétés

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-4-2-5-12(8-11)9-14(17)16-7-3-6-13(15)10-16/h2,4-5,8,13H,3,6-7,9-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILWRLIOTKHZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)

![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)

![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)

![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)

![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)